methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrazolo[4,3-c]pyridine core. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and pyrazolo[4,3-c]pyridine core allow it to bind to active sites and modulate the activity of these targets. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxycinnamate: Shares the trimethoxyphenyl group but has a different core structure.
Methyl 3,4,5-trimethoxybenzoate: Similar methoxy substitution pattern but lacks the pyrazolo[4,3-c]pyridine core.
Methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-pyrrole-4-carboxylate: Similar overall structure but with a pyrrole core instead of pyrazolo[4,3-c]pyridine.
Uniqueness
The uniqueness of methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate lies in its combination of the pyrazolo[4,3-c]pyridine core with multiple methoxy groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O7 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C24H23N3O7/c1-30-16-8-6-14(7-9-16)27-23(28)17-12-26(13-18(21(17)25-27)24(29)34-5)15-10-19(31-2)22(33-4)20(11-15)32-3/h6-13H,1-5H3 |
InChI Key |
UFELQSSTUPEQCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.